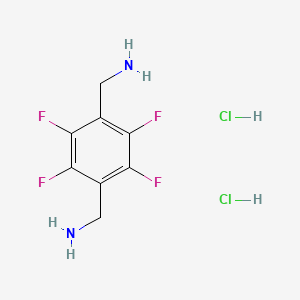
(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride is a chemical compound known for its unique structure, which includes a perfluorinated aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride typically involves the nucleophilic aromatic substitution reaction. The process begins with the perfluorinated aromatic compound, which undergoes substitution with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the perfluorinated aromatic ring.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For nucleophilic substitution, the primary product is the substituted aromatic compound .
Applications De Recherche Scientifique
(Perfluoro-1,4-phenylene)dimethanamine dihydrochloride has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: Investigated for potential use in drug development due to its unique chemical structure and reactivity.
Biological Research:
Mécanisme D'action
The mechanism of action of (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride involves its interaction with specific molecular targets. The perfluorinated aromatic ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which influence its biological activity. The compound’s effects are mediated through these interactions, affecting molecular pathways and cellular processes .
Comparaison Avec Des Composés Similaires
(Perfluoro-1,4-phenylene)dimethanamine: Similar in structure but without the dihydrochloride component.
(Perfluoro-1,4-phenylene)diamine: Lacks the methanamine groups but shares the perfluorinated aromatic ring.
Uniqueness: (Perfluoro-1,4-phenylene)dimethanamine dihydrochloride is unique due to the presence of both the perfluorinated aromatic ring and the methanamine groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity .
Propriétés
Formule moléculaire |
C8H10Cl2F4N2 |
|---|---|
Poids moléculaire |
281.07 g/mol |
Nom IUPAC |
[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H8F4N2.2ClH/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11;;/h1-2,13-14H2;2*1H |
Clé InChI |
AXWZJNKVFISEML-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1F)F)CN)F)F)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


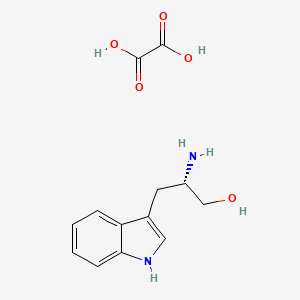

![tert-Butyl 1-(hydroxymethyl)-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11844489.png)

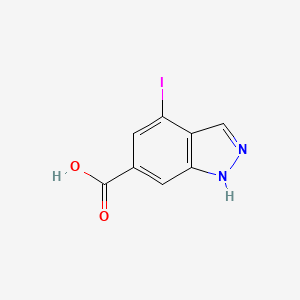
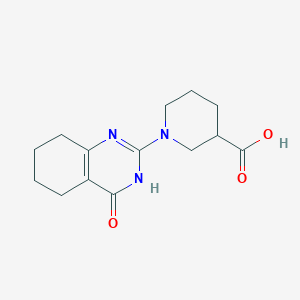

![8-(Tert-butoxycarbonyl)-6,7,8,9-tetrahydro-5h-imidazo[1,5-a][1,4]diazepine-1-carboxylic acid](/img/structure/B11844507.png)
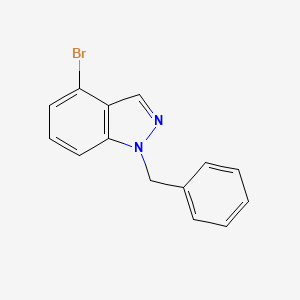
![5-Methyl-4-((4-nitrobenzyl)oxy)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11844515.png)
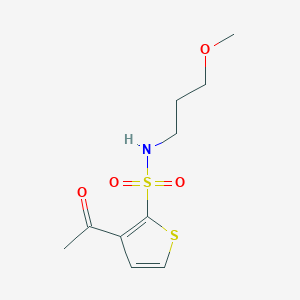
![5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B11844539.png)


